Synthesis Yield: 66% Isolated Yield for 4-Azido-1H-pyrrolo[2,3-b]pyridine Under Standard Azidation Conditions
The synthesis of 4-azido-1H-pyrrolo[2,3-b]pyridine via reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium azide and ammonium chloride in DMF at 110°C provides a 66% isolated yield . This yield is notably higher than reported for the analogous 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine (45-55% yield range under similar conditions) and is comparable to yields obtained for 4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine (60-65% yield) . The 66% yield establishes a reproducible benchmark for scale-up and cost-effective procurement.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 66% isolated yield |
| Comparator Or Baseline | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine: 45-55% yield; 4-Azido-3-chloro-1H-pyrrolo[2,3-b]pyridine: 60-65% yield |
| Quantified Difference | 11-21 percentage points higher vs. 4-azido-6-methyl analogue; similar to 4-azido-3-chloro analogue |
| Conditions | Reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 eq) with NaN3 (5 eq) and NH4Cl (5 eq) in DMF at 110°C for 7h; column chromatography purification |
Why This Matters
A higher synthesis yield translates directly to lower cost-per-gram and improved scalability, making this compound a more economical choice for multi-step synthesis compared to lower-yielding azido-pyrrolopyridine alternatives.
